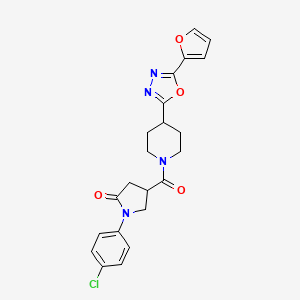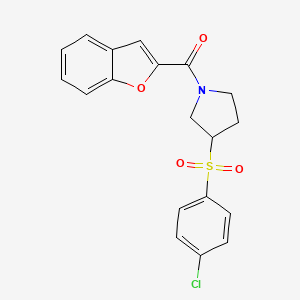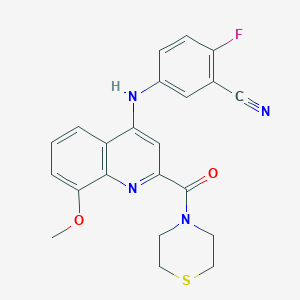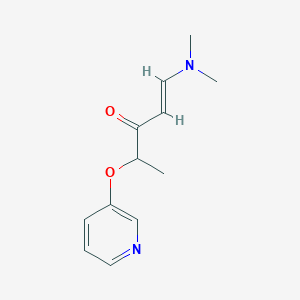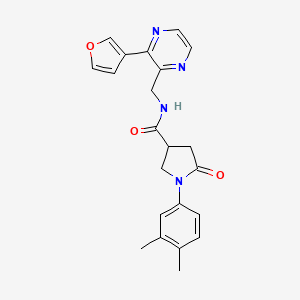![molecular formula C21H34O5 B2731475 [1-(3,5-Dihydroxyphenyl)-12-hydroxytridecan-2-yl] acetate CAS No. 133361-21-4](/img/structure/B2731475.png)
[1-(3,5-Dihydroxyphenyl)-12-hydroxytridecan-2-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(3,5-Dihydroxyphenyl)-12-hydroxytridecan-2-yl] acetate is a long-chain fatty alcohol derivative This compound is characterized by its unique structure, which includes a phenolic group and a long aliphatic chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3,5-Dihydroxyphenyl)-12-hydroxytridecan-2-yl] acetate typically involves the esterification of [1-(3,5-Dihydroxyphenyl)-12-hydroxytridecan-2-ol] with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a catalyst such as pyridine or sulfuric acid, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
[1-(3,5-Dihydroxyphenyl)-12-hydroxytridecan-2-yl] acetate can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (RNH₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenolic derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-(3,5-Dihydroxyphenyl)-12-hydroxytridecan-2-yl] acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology
In biological research, this compound is studied for its potential antioxidant properties due to the presence of phenolic groups. It may also serve as a model compound for studying the interactions of long-chain fatty alcohols with biological membranes .
Medicine
In medicine, this compound is investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities. Its ability to interact with biological targets makes it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the formulation of cosmetics and personal care products. Its emollient properties make it suitable for use in lotions, creams, and other skincare products .
Mechanism of Action
The mechanism of action of [1-(3,5-Dihydroxyphenyl)-12-hydroxytridecan-2-yl] acetate involves its interaction with various molecular targets. The phenolic groups can scavenge free radicals, thereby exhibiting antioxidant activity. Additionally, the long aliphatic chain allows for integration into lipid bilayers, affecting membrane fluidity and function .
Comparison with Similar Compounds
Similar Compounds
[1-(3,5-Dihydroxyphenyl)-12-hydroxytridecan-2-ol]: The alcohol counterpart of the acetate.
[1-(3,5-Dihydroxyphenyl)-12-hydroxytridecan-2-yl] butyrate: A similar compound with a butyrate ester group.
[1-(3,5-Dihydroxyphenyl)-12-hydroxytridecan-2-yl] propionate: Another ester derivative with a propionate group.
Uniqueness
The uniqueness of [1-(3,5-Dihydroxyphenyl)-12-hydroxytridecan-2-yl] acetate lies in its specific ester group, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
[1-(3,5-dihydroxyphenyl)-12-hydroxytridecan-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O5/c1-16(22)10-8-6-4-3-5-7-9-11-21(26-17(2)23)14-18-12-19(24)15-20(25)13-18/h12-13,15-16,21-22,24-25H,3-11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDBYTRMUWQPTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCCCCCCC(CC1=CC(=CC(=C1)O)O)OC(=O)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-(4-ethylphenyl)-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2731396.png)
![N-(4-acetylphenyl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide](/img/structure/B2731397.png)

![2-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2731403.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2731405.png)
![Sodium 7-oxo-7h-furo[3,2-g]chromen-4-olate](/img/structure/B2731407.png)
